molecular formula C10H16O B14808921 (S)-2,6,6-Trimethylcyclohex-2-enecarbaldehyde

(S)-2,6,6-Trimethylcyclohex-2-enecarbaldehyde

Cat. No.: B14808921
M. Wt: 152.23 g/mol
InChI Key: ZVZRJSHOOULAGB-SECBINFHSA-N
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Description

2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)-, also known as α-Cyclocitral, is an organic compound with the molecular formula C₁₀H₁₆O. It is a volatile compound that contributes to the flavor and aroma of various fruits, vegetables, and ornamental plants. This compound is also known for its role in attracting pollinators .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- can be synthesized through several methods. One common method involves the Diels-Alder reaction of 2-methyl-1,3-pentadiene with acrolein. This reaction produces a mixture of cis- and trans-isomers .

Industrial Production Methods

In industrial settings, the compound is often produced through the partial hydrogenation of benzene. This process, developed by the Asahi Chemical company, primarily yields cyclohexane, but cyclohexene can also be obtained .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Cyclohexene-1-carboxylic acid

    Reduction: 2-Cyclohexene-1-methanol

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- involves its interaction with various molecular targets. In biological systems, it can bind to olfactory receptors, contributing to its role in attracting pollinators. The compound’s aldehyde group is reactive, allowing it to participate in various chemical reactions that can modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (1S)- is unique due to its specific structural configuration, which imparts distinct olfactory properties and reactivity. Its ability to attract pollinators and its applications in the flavor and fragrance industry set it apart from other similar compounds .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S)-2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3/t9-/m1/s1

InChI Key

ZVZRJSHOOULAGB-SECBINFHSA-N

Isomeric SMILES

CC1=CCCC([C@@H]1C=O)(C)C

Canonical SMILES

CC1=CCCC(C1C=O)(C)C

Origin of Product

United States

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